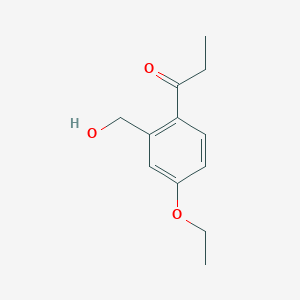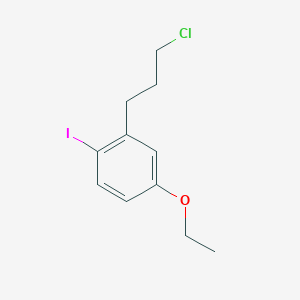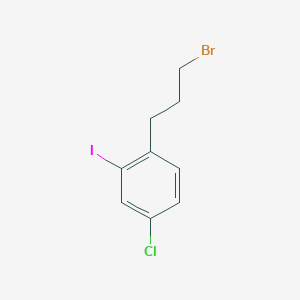
Mercury, (dichloromethyl)phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury, (dichloromethyl)phenyl- is an organomercury compound with the chemical formula C7H5Cl2Hg. It is a white solid that is soluble in organic solvents. This compound is known for its use as a source of dichlorocarbene, which is utilized in various organic synthesis reactions .
准备方法
The compound is typically prepared by treating phenylmercuric chloride with sources of dichlorocarbene. These sources include the base/haloform reaction and the thermolysis of sodium trichloroacetate . The reaction conditions involve the use of organic solvents and controlled temperatures to ensure the stability of the compound.
化学反应分析
Mercury, (dichloromethyl)phenyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the dichloromethyl group is replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability of the mercury-carbon bond.
Cyclopropanation Reactions: It is used as a source of dichlorocarbene in cyclopropanation reactions, where it reacts with alkenes to form cyclopropane derivatives.
Common reagents used in these reactions include bases, haloforms, and sodium trichloroacetate. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Mercury, (dichloromethyl)phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclopropane rings.
Biology and Medicine: While its direct applications in biology and medicine are limited due to its toxicity, it is studied for its potential effects and interactions with biological molecules.
Industry: The compound is used in the production of certain industrial chemicals and materials
作用机制
The mechanism by which mercury, (dichloromethyl)phenyl- exerts its effects involves the formation of dichlorocarbene, which is a highly reactive intermediate. This intermediate can insert into carbon-hydrogen bonds, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the dichlorocarbene intermediate .
相似化合物的比较
Mercury, (dichloromethyl)phenyl- can be compared with other similar organomercury compounds, such as:
Phenyl(trichloromethyl)mercury: This compound has a similar structure but contains an additional chlorine atom.
Phenyl(bromodichloromethyl)mercury: This compound has a bromine atom instead of one of the chlorine atoms.
Bis(trichloromethyl)mercury: This compound contains two trichloromethyl groups instead of one.
The uniqueness of mercury, (dichloromethyl)phenyl- lies in its specific reactivity and applications in organic synthesis, particularly in the formation of cyclopropane rings.
属性
CAS 编号 |
10175-28-7 |
|---|---|
分子式 |
C7H6Cl2Hg |
分子量 |
361.62 g/mol |
IUPAC 名称 |
dichloromethyl(phenyl)mercury |
InChI |
InChI=1S/C6H5.CHCl2.Hg/c1-2-4-6-5-3-1;2-1-3;/h1-5H;1H; |
InChI 键 |
JJGFOGPEIRXKKR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Hg]C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)methyl)carbamate](/img/structure/B14063413.png)








![N-Benzyl-4-(2,2-diphenylethenyl)-N-[4-(2,2-diphenylethenyl)phenyl]aniline](/img/structure/B14063481.png)
